1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)7-4-8(11(13)14)10(16-3)9(5-7)15-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVILAFBAWUBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Context Within Substituted Acetophenone and Nitroaromatic Chemistry
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone belongs to two significant classes of organic compounds: substituted acetophenones and nitroaromatics.
Substituted acetophenones are derivatives of acetophenone (B1666503), the simplest aromatic ketone, where one or more hydrogen atoms on the phenyl ring are replaced by other functional groups. wisdomlib.orgnih.gov These compounds are of great interest in medicinal chemistry and materials science as they serve as precursors for the synthesis of various biologically active molecules and functional materials. wisdomlib.orgrasayanjournal.co.in The substituents on the aromatic ring can significantly influence the chemical reactivity and properties of the acetophenone core, allowing for the fine-tuning of molecular characteristics for specific applications. wisdomlib.org
Nitroaromatic compounds are characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring. wikipedia.orgnih.gov The nitro group is a strong electron-withdrawing group, a property that profoundly impacts the chemical behavior of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic substitution reactions and facilitates nucleophilic aromatic substitution. wikipedia.orgyoutube.com Nitroaromatic compounds are crucial intermediates in the synthesis of a vast range of industrial products, including pharmaceuticals, dyes, and agrochemicals. nih.govresearchgate.netnumberanalytics.com
Significance of the Dimethoxy and Nitro Functional Groups in Molecular Design
The chemical personality of 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone is largely dictated by the interplay of its dimethoxy and nitro functional groups.
The two methoxy (B1213986) groups (-OCH₃) are electron-donating groups. bloomtechz.com In drug design, the incorporation of methoxy groups can enhance a molecule's binding to its target, as well as improve its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Methoxy groups can also influence the molecule's conformation and polarity, which are critical factors for its biological activity. nih.govdrughunter.com
Conversely, the nitro group (-NO₂) is a potent electron-withdrawing group. wikipedia.org This characteristic makes the aromatic ring electron-deficient, which is a key factor in its reactivity. nih.gov The nitro group is also known to be a "synthetic chameleon" as it can be transformed into a variety of other functional groups, such as amines, which are prevalent in many biologically active compounds. nih.govscispace.com Furthermore, the nitro group acts as a meta-directing group in electrophilic aromatic substitution reactions, guiding the position of incoming substituents. youtube.com
The combination of these opposing electronic effects—electron-donating methoxy groups and an electron-withdrawing nitro group—on the same aromatic ring creates a unique electronic environment. This substitution pattern allows for regioselective reactions, making this compound a predictable and useful component in multi-step syntheses.
Role As a Synthetic Intermediate and Versatile Building Block in Organic Chemistry
Reactions of the Acetyl Moiety
The acetyl group, a ketone attached to the aromatic ring, is a site of rich chemical activity, primarily involving the electrophilic carbonyl carbon and the acidic α-protons.
Nucleophilic Addition Reactions of the Ketone Group
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for transformations such as reduction to an alcohol. For instance, ketoreductases (KREDs) can catalyze the stereoselective bioreduction of related α-nitro ketones, yielding β-nitro alcohols with high conversion rates and enantioselectivity. rsc.org While specific studies on this compound are not detailed, the general reactivity of aryl ketones suggests that it would undergo similar nucleophilic additions. Common laboratory reagents like sodium borohydride (B1222165) would be expected to reduce the ketone to the corresponding secondary alcohol.
Condensation Reactions, including Aldol (B89426) and Mannich Reactions
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions.
Aldol Condensation: Crossed aldol condensations involving acetophenone derivatives are well-established reactions. uomustansiriyah.edu.iqweebly.com These reactions typically occur between a ketone with α-hydrogens, like this compound, and an aldehyde that lacks α-hydrogens (e.g., benzaldehyde) in the presence of a base like sodium hydroxide (B78521). uomustansiriyah.edu.iqweebly.com The enolate of the acetophenone derivative attacks the carbonyl carbon of the aldehyde, leading, after dehydration, to the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). uomustansiriyah.edu.iqmasterorganicchemistry.com The reaction's success relies on the fact that aldehydes are generally more reactive electrophiles than ketones, and the non-enolizable nature of the aldehyde partner prevents self-condensation. weebly.commasterorganicchemistry.com Mechanistic studies have shown that for the reaction between acetophenone and benzaldehyde (B42025), the final elimination of the hydroxide ion is the rate-limiting step. masterorganicchemistry.com
Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like our title ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. researchgate.netbeilstein-journals.org The initial step is the formation of an iminium ion from the aldehyde and the amine. The enolate of the ketone then attacks this iminium ion, resulting in the formation of a β-amino carbonyl compound, known as a Mannich base. researchgate.net This reaction is a powerful tool for introducing an aminomethyl group into a molecule. The reaction can be catalyzed by various acids and is highly effective for creating complex, biologically relevant structures. beilstein-journals.orgresearchgate.net
Reactivity of the Nitro Group
The electron-withdrawing nitro group profoundly influences the aromatic ring's reactivity and is itself a site for significant chemical transformation, most notably reduction.
Mechanistic Studies of Nitroaromatic Bioreduction Pathways
The bioreduction of nitroaromatic compounds is a critical metabolic pathway. nih.gov This process is catalyzed by a class of enzymes known as nitroreductases, which are typically flavin-dependent. oup.comresearchgate.netgoogle.com These enzymes facilitate the transfer of electrons, usually from NAD(P)H, to the nitro group. researchgate.net
The reduction proceeds in a stepwise manner through a six-electron process:
The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO). nih.govgoogle.com
Further reduction yields a hydroxylamino intermediate (Ar-NHOH). nih.govgoogle.com
The final step is the reduction of the hydroxylamine (B1172632) to the corresponding amine (Ar-NH₂). nih.govgoogle.com
There are two main types of nitroreductases:
Type I (Oxygen-insensitive): These enzymes catalyze a two-electron reduction, typically forming the nitroso and then the hydroxylamino intermediates. Often, the hydroxylamine is the final product, as its reduction to the amine can be the slowest step. oup.comgoogle.com
Type II (Oxygen-sensitive): These enzymes perform a one-electron reduction, forming a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound in a futile cycle and producing a superoxide (B77818) anion. oup.com
The accumulation of the hydroxylamino intermediate is a common feature of these reductions and is significant because this species is often associated with the toxic and mutagenic effects of nitroaromatic compounds. nih.govoup.com
Reactivity of the Dimethoxy-Substituted Aromatic Ring
The substituents on the benzene (B151609) ring dictate the position and rate of further electrophilic attacks.
Electrophilic Aromatic Substitution Reactions on Activated Arenes
In this compound, the aromatic ring is subject to competing electronic effects from its substituents.
Activating Groups: The two methoxy (B1213986) (-OCH₃) groups are strong activating groups due to their ability to donate electron density to the ring via resonance. They are ortho, para-directors. wikipedia.org
Deactivating Groups: The nitro (-NO₂) and acetyl (-COCH₃) groups are strong deactivating groups, withdrawing electron density from the ring through both inductive and resonance effects. Both are meta-directors. wikipedia.org
The directing effects of these groups on an incoming electrophile are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH₃ | 3 | Activating (Resonance Donor) | Ortho, Para |
| -OCH₃ | 4 | Activating (Resonance Donor) | Ortho, Para |
| -NO₂ | 5 | Deactivating (Resonance/Inductive Withdrawing) | Meta |
| -COCH₃ | 1 | Deactivating (Resonance/Inductive Withdrawing) | Meta |
Advanced Spectroscopic Characterization of 1 3,4 Dimethoxy 5 Nitrophenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone provides specific information about the chemical environment of the hydrogen atoms in the molecule. The expected spectrum in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals corresponding to the acetyl, methoxy (B1213986), and aromatic protons.
The acetyl group's three equivalent protons (CH₃) are expected to appear as a sharp singlet, typically in the δ 2.5-2.7 ppm range. The two methoxy groups (OCH₃) are chemically non-equivalent due to the substitution pattern on the phenyl ring and would therefore appear as two separate singlets, likely around δ 3.9-4.1 ppm.
The aromatic region would feature two signals for the two protons on the phenyl ring. Due to their relationship (meta to each other), they would appear as two doublets with a small coupling constant (J), typically around 2-3 Hz. The electron-withdrawing effects of the adjacent nitro and acetyl groups would shift these signals downfield, likely appearing in the δ 7.5-8.0 ppm range.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COCH₃ | ~2.60 | Singlet (s) | 3H |
| -OCH₃ | ~4.00 | Singlet (s) | 3H |
| -OCH₃ | ~4.05 | Singlet (s) | 3H |
| Ar-H | ~7.65 | Doublet (d) | 1H |
| Ar-H | ~7.80 | Doublet (d) | 1H |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to each unique carbon atom.
The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing significantly downfield, typically above δ 195 ppm. The methyl carbon of the acetyl group will appear far upfield, around δ 26-30 ppm. The two methoxy carbons will have signals in the δ 56-63 ppm range. The six aromatic carbons will have distinct signals in the δ 105-155 ppm range, with their exact shifts determined by the electronic effects of the substituents. The carbons directly attached to the methoxy groups (C3, C4) and the nitro group (C5) will be significantly affected, as will the carbon bearing the acetyl group (C1).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COCH₃ | ~196.0 |
| C5 (Ar-C-NO₂) | ~154.0 |
| C4 (Ar-C-OCH₃) | ~153.5 |
| C3 (Ar-C-OCH₃) | ~143.0 |
| C1 (Ar-C-Ac) | ~135.0 |
| C2/C6 (Ar-CH) | ~109.0 |
| C6/C2 (Ar-CH) | ~107.0 |
| -OCH₃ | ~62.5 |
| -OCH₃ | ~56.5 |
| -COCH₃ | ~26.5 |
While ¹H and ¹³C NMR provide primary structural data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment and conformational analysis.
COSY (Correlation Spectroscopy): This experiment would confirm the meta-coupling between the two aromatic protons, showing a cross-peak connecting their signals.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the signals for the two aromatic C-H groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons separated by two or three bonds. Key correlations would include the acetyl protons to the carbonyl carbon and the C1 aromatic carbon, as well as the methoxy protons to their respective aromatic carbons (C3 and C4).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would show correlations between the aromatic protons and the protons of the adjacent methoxy groups, helping to confirm the substitution pattern and providing insight into the preferred conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₁NO₅. HRMS can distinguish this from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic (exact) mass for C₁₀H₁₁NO₅ is 225.0637 Da. An experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's elemental composition.
The method of ionization significantly influences the data obtained from a mass spectrometry experiment.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, providing a molecular fingerprint. While detailed experimental spectra for this compound are not widely published, a comprehensive vibrational analysis can be constructed by examining the characteristic frequencies of its constituent functional groups, supported by data from structurally similar compounds.
The key functional groups in this compound are the acetyl group (C=O), the nitro group (NO₂), the methoxy groups (O-CH₃), and the substituted benzene (B151609) ring.
Carbonyl Group (C=O): The acetyl group's carbonyl stretch is one of the most intense and characteristic bands in the IR spectrum. For aromatic ketones, this stretching vibration typically appears in the range of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers its frequency compared to aliphatic ketones. In Raman spectra, the C=O stretch also gives a strong, sharp peak in a similar region.
Nitro Group (NO₂): The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For aromatic nitro compounds, the asymmetric stretch is typically observed in the 1560-1520 cm⁻¹ region, while the symmetric stretch appears between 1355-1335 cm⁻¹. sigmaaldrich.com These bands are generally strong in both IR and Raman spectra.
Methoxy Groups (O-CH₃): The methoxy groups are identified by their C-H stretching and bending vibrations, as well as the Ar-O-C stretching. The asymmetric and symmetric stretching of the C-H bonds in the methyl group usually occur in the 2975-2950 cm⁻¹ and 2850-2830 cm⁻¹ regions, respectively. The characteristic Ar-O stretching vibration for aryl ethers is found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) ranges.
Aromatic Ring: The vibrations of the benzene ring provide significant structural information. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically give rise to a series of bands in the 1625-1400 cm⁻¹ region. The substitution pattern on the ring influences the positions and intensities of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic of the 1,2,3,5-tetrasubstituted pattern.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretching (ν_C=O) | 1685 - 1665 | Strong |
| Nitro (NO₂) | Asymmetric Stretch (ν_as(NO₂)) | 1560 - 1520 | Strong |
| Nitro (NO₂) | Symmetric Stretch (ν_s(NO₂)) | 1355 - 1335 | Strong |
| Methoxy (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |
| Methoxy (Ar-O-C) | Symmetric Stretch | 1075 - 1020 | Medium |
| Aromatic (C-H) | Stretching | > 3000 | Medium-Weak |
| Aromatic (C=C) | Ring Stretching | 1625 - 1400 | Medium-Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic system and the attached chromophoric groups (carbonyl and nitro groups).
The primary electronic transitions observed in this molecule are π→π* and n→π* transitions.
π→π Transitions:* These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems, these transitions are often responsible for strong absorption bands. For this compound, the benzene ring, the carbonyl group, and the nitro group all contribute to the conjugated π system. One would expect intense absorption bands, likely in the 200-300 nm range, corresponding to these transitions. The presence of auxochromes (the methoxy groups) and a strong chromophore (the nitro group) is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted acetophenone (B1666503).
n→π Transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to a π* antibonding orbital. These transitions are typically much weaker in intensity than π→π* transitions and appear at longer wavelengths, often above 300 nm. The n→π* transition of the carbonyl group in aromatic ketones is a characteristic feature. For instance, 2'-Methoxyacetophenone displays absorption maxima around 250 nm and 310 nm.
Table 2: Expected UV-Vis Absorption Maxima (λ_max) for this compound
| Transition Type | Chromophore | Expected λ_max Range (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π→π* | Aromatic Ring, C=O, NO₂ | 240 - 280 | High |
| n→π* | Carbonyl (C=O) | 300 - 340 | Low |
| π→π* / CT | Extended Conjugated System | > 300 | Medium-High |
Note: CT refers to a possible charge-transfer band arising from the donor-acceptor nature of the substituted ring.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.
A crystal structure for the specific compound this compound was not found in the Cambridge Structural Database (CSD) through the performed searches. cam.ac.uk However, the crystal structure of the closely related compound, 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone (CSD entry 747360), offers valuable predictive insights into the likely solid-state structure. nih.gov
From this related structure, we can infer several key features for this compound:
Molecular Planarity: The aromatic ring is expected to be essentially planar. The acetyl group's carbonyl oxygen and methyl carbon will likely lie close to the plane of the benzene ring to maximize conjugation.
Nitro Group Orientation: The nitro group is often twisted slightly out of the plane of the aromatic ring due to steric hindrance with adjacent substituents. This torsion angle is a critical parameter affecting electronic properties.
Methoxy Group Conformation: The methoxy groups will adopt conformations that minimize steric clashes with neighboring groups. The C(aryl)-O-C(methyl) bond angles will be close to the standard sp³ and sp² values.
Intermolecular Interactions: In the solid state, the crystal packing will be governed by intermolecular forces. Given the functional groups present, weak C-H···O hydrogen bonds involving the acetyl oxygen, nitro oxygens, and methoxy oxygens as acceptors are highly probable. π-π stacking interactions between the electron-deficient aromatic rings may also play a role in stabilizing the crystal lattice.
Table 3: Crystallographic Data for the Analogous Compound 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone (CSD: 747360)
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₉NO₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.218 |
| b (Å) | 16.037 |
| c (Å) | 8.084 |
| β (°) | 100.99 |
| Volume (ų) | 917.8 |
Data from CCDC entry 747360 for a structurally related compound. nih.gov
Computational and Theoretical Investigations of 1 3,4 Dimethoxy 5 Nitrophenyl Ethanone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve using a DFT method, such as B3LYP, paired with a basis set like 6-311++G(d,p), to iteratively adjust bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Parameters
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis indicates that charge transfer can readily occur within the molecule, a key feature for many chemical and biological activities. nih.gov For related nitrophenyl compounds, the band gap has been calculated to be around 4.0 eV, suggesting it behaves as an insulator. nih.gov The distribution of these orbitals is also informative; in many aromatic nitro compounds, the HOMO is typically localized over the phenyl ring and methoxy (B1213986) groups, while the LUMO is concentrated around the electron-withdrawing nitro group.
Below is a table representing the typical energy parameters that would be calculated for this compound in a DFT study.
| Parameter | Description | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Vibrational Assignments
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For example, aromatic C-H stretching vibrations are typically predicted in the 3100-3000 cm⁻¹ region. nih.gov The characteristic vibrational modes for the nitro (NO₂), methoxy (O-CH₃), and carbonyl (C=O) groups of this compound can be calculated and assigned. These theoretical assignments are crucial for interpreting experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net
The table below shows a hypothetical comparison between calculated and experimental vibrational frequencies for key functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H (Aromatic) | Stretching | ~3100 | ~3095 |
| C-H (Methyl) | Asymmetric Stretch | ~2980 | ~2975 |
| C=O (Ketone) | Stretching | ~1685 | ~1680 |
| NO₂ | Asymmetric Stretch | ~1525 | ~1520 |
| NO₂ | Symmetric Stretch | ~1350 | ~1345 |
| C-O (Methoxy) | Stretching | ~1250 | ~1245 |
NMR Spectroscopy: Theoretical methods can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra, thus confirming the connectivity of atoms within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. The calculations provide the excitation energies and oscillator strengths for transitions, often involving the promotion of an electron from the HOMO to the LUMO.
Quantum Chemical Calculations and Molecular Modeling
Beyond DFT, other quantum chemical methods are employed to model more complex phenomena like reaction pathways and specialized material properties.
Theoretical Studies on Reaction Mechanisms and Energy Profiles
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating transition states (or activated complexes), which are the highest energy points along the reaction coordinate. youtube.com
Assessment of Non-Linear Optical (NLO) Properties
Molecules with specific electronic features, such as a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit significant Non-Linear Optical (NLO) properties. analis.com.my These materials are of great interest for applications in photonics, optical data storage, and telecommunications. nih.gov
The NLO response of this compound can be assessed by calculating its molecular polarizability (α) and first-order hyperpolarizability (β). The presence of electron-donating dimethoxy groups and the electron-withdrawing nitro and acetyl groups on the phenyl ring creates a "push-pull" system, which can enhance NLO effects. chemrxiv.org Computational methods are used to quantify these properties. A large β value suggests that the material may be a good candidate for applications like second-harmonic generation. analis.com.myresearchgate.net
The table below lists the key parameters evaluated in NLO computational studies.
| Parameter | Symbol | Description |
| Dipole Moment | µ | Measures the overall polarity of the molecule. |
| Polarizability | α | Describes the ease with which the electron cloud can be distorted by an external electric field. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. |
Molecular Docking Simulations for Interaction Studies
Extensive searches of scientific literature and chemical databases have revealed no publicly available research specifically detailing molecular docking simulations for the compound this compound. While computational studies, including molecular docking, are common for characterizing the interaction of small molecules with biological targets, no such studies have been published for this particular chemical entity.
Research on structurally related compounds, such as other acetophenone (B1666503) derivatives and nitrophenyl ethanone (B97240) derivatives, has utilized molecular docking to investigate their binding modes with various enzymes and receptors. However, these findings are specific to the compounds and targets studied and cannot be directly extrapolated to this compound.
Therefore, due to the absence of specific research, no data on binding affinities, interaction types, or target proteins for this compound can be provided in this section. Further computational and experimental research would be necessary to elucidate its potential molecular interactions and biological activity.
Synthesis and Research on Derivatives and Analogues of 1 3,4 Dimethoxy 5 Nitrophenyl Ethanone
Design and Synthesis of Novel Derivatives
The structural framework of 1-(3,4-dimethoxy-5-nitrophenyl)ethanone, featuring a substituted acetophenone (B1666503) moiety, provides a rich platform for chemical modification. Scientists have capitalized on this to create a variety of new molecules with tailored properties.
Acetophenone Derivatives with Diverse Substituent Patterns
The core acetophenone structure of this compound allows for a multitude of synthetic transformations, leading to derivatives with a wide range of substituent patterns. These modifications are often aimed at exploring structure-activity relationships for various biological targets or for creating novel chemical intermediates.
A common synthetic strategy involves the modification of the acetyl group. For instance, acetophenone derivatives can be converted to their corresponding oximes by reacting them with hydroxylamine (B1172632) hydrochloride. arpgweb.com This reaction proceeds by refluxing the acetophenone derivative in the presence of a base like potassium hydroxide (B78521), resulting in the formation of acetophenone oximes in moderate to good yields. arpgweb.com Further esterification of these oximes with reagents like terphthaloyl chloride can lead to the synthesis of bridged terphthaloyl oxime esters. arpgweb.com
Another approach to diversify the substituent pattern is through reactions at the aromatic ring. The Fries rearrangement of aryl esters, which are derivatives of acetophenones, is a key method for producing hydroxyaryl ketones. scribd.com This reaction is traditionally carried out using Lewis acids like aluminum chloride, but more environmentally friendly catalysts such as p-toluenesulfonic acid (PTSA) have been shown to be effective. scribd.com
Furthermore, the synthesis of symmetrical acetophenone azine derivatives can be achieved through the condensation of acetophenone derivatives with hydrazine (B178648) hydrate (B1144303). ugm.ac.id These azine derivatives have been investigated for their potential as chemosensors. ugm.ac.id The introduction of different substituents on the acetophenone ring, such as halogens, can significantly influence the properties of the resulting derivatives. rsc.org For example, the presence of halogen-substituted benzyloxy groups at the C3 and C4 positions of the acetophenone moiety has been found to be favorable for certain biological activities. rsc.org
The following table summarizes some examples of acetophenone derivatives and their synthesis methods:
| Derivative Type | Synthesis Method | Key Reagents | Reference |
| Acetophenone Oximes | Reaction with hydroxylamine hydrochloride | Hydroxylamine hydrochloride, Potassium hydroxide | arpgweb.com |
| Bridged Terphthaloyl Oxime Esters | Esterification of acetophenone oximes | Terphthaloyl chloride | arpgweb.com |
| Hydroxyaryl Ketones | Fries rearrangement of aryl esters | p-Toluenesulfonic acid (PTSA) | scribd.com |
| Symmetrical Acetophenone Azines | Condensation with hydrazine hydrate | Hydrazine hydrate | ugm.ac.id |
| Halogenated Acetophenones | Various halogenation methods | Halogenating agents | rsc.orgnih.gov |
Chalcone (B49325) and Pyrazoline Derivatives Derived from Dimethoxyacetophenone Precursors
The Claisen-Schmidt condensation reaction is a cornerstone in the synthesis of chalcones, which are α,β-unsaturated ketones. thepharmajournal.comjetir.org This reaction involves the base-catalyzed condensation of an acetophenone, such as a dimethoxyacetophenone derivative, with an aromatic aldehyde. nih.gov The resulting chalcones serve as versatile intermediates for the synthesis of various heterocyclic compounds, most notably pyrazolines. thepharmajournal.comproquest.com
Pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are typically synthesized through the cyclization of chalcones with hydrazine or its derivatives. thepharmajournal.comderpharmachemica.com The reaction conditions can be varied; for instance, refluxing the chalcone with hydrazine hydrate in the presence of glacial acetic acid or phenyl hydrazine hydrate in ethanol (B145695) can yield the corresponding pyrazoline derivatives. thepharmajournal.comproquest.com The substituents on both the original acetophenone and the benzaldehyde (B42025) used in the chalcone synthesis influence the properties and potential applications of the final pyrazoline compounds. nih.gov
For example, a study reported the synthesis of a series of chalcones by reacting 3,4,5-trimethoxyacetophenone with various aromatic aldehydes under basic conditions (50% NaOH). nih.gov These chalcones were then converted to N-1-acetyl-4,5-dihydropyrazoline and N-1-propionyl-4,5-dihydropyrazoline derivatives by reacting them with hydrazine in the presence of acetic acid or propionic acid, respectively. nih.gov
The synthesis of these derivatives can be summarized in the following table:
| Derivative | Synthesis Steps | Key Reagents | Reference |
| Chalcones | Claisen-Schmidt condensation | Substituted acetophenone, Aromatic aldehyde, Base (e.g., NaOH, KOH) | nih.govnih.gov |
| Pyrazolines | Cyclization of chalcones | Chalcone, Hydrazine hydrate (or derivatives), Acid (e.g., acetic acid) | thepharmajournal.comproquest.comderpharmachemica.com |
The structural confirmation of these synthesized chalcones and pyrazolines is typically carried out using spectroscopic techniques such as IR, ¹H-NMR, and Mass spectroscopy. proquest.com
Other Heterocyclic Systems Incorporating Dimethoxy-Nitrophenyl Moieties
The reactive nature of the this compound scaffold lends itself to the synthesis of a variety of other heterocyclic systems beyond chalcones and pyrazolines. The presence of the nitro group and the ketone functionality provides multiple reaction sites for cyclization and condensation reactions.
For instance, acetophenone derivatives can be utilized in the synthesis of isoxazol-5(4H)-ones through a three-component cyclocondensation reaction. This involves reacting an acetophenone derivative (acting as a β-ketoester precursor), an aryl aldehyde, and hydroxylamine hydrochloride in the presence of an organocatalyst like 2-aminopyridine. clockss.org
Furthermore, the ketone group of acetophenone can be oxidized to a phenylglyoxal (B86788), which is a key intermediate for synthesizing pteridines and pyrazine (B50134) heterocycles. researchgate.net Reaction of phenylglyoxal with 4,5-diaminopyrimidines yields pteridines, while its reaction with acetonoxime followed by an α-amino nitrile leads to pyrazine derivatives. researchgate.net
The dimethoxy-nitrophenyl moiety can also be incorporated into more complex heterocyclic structures like 5,6,7,8-tetrahydroisoquinolines. A study demonstrated the synthesis of such compounds starting from a cyclohexanone (B45756) derivative bearing a nitrophenyl group. nih.gov This was achieved through a regioselective cyclocondensation reaction with cyanothioacetamide. nih.gov
Additionally, the reaction of acetophenone derivatives with hydrazine derivatives can lead to the formation of azines, another class of heterocyclic compounds. For example, acetophenone hydrazones can undergo Fischer indole (B1671886) synthesis to yield substituted indoles. researchgate.net
These examples highlight the versatility of this compound and its analogues as starting materials for constructing a diverse range of heterocyclic systems.
Exploration of Derivatives as Chemical Precursors and Building Blocks
The derivatives synthesized from this compound are not merely final products but often serve as crucial intermediates and building blocks in more complex synthetic endeavors. Their functional groups and structural motifs are strategically utilized to construct larger and more intricate molecular architectures.
Role in the Synthesis of Complex Organic Molecules
Derivatives of this compound are valuable precursors in the synthesis of a variety of complex organic molecules. The strategic placement of the dimethoxy and nitro groups on the phenyl ring, combined with the reactivity of the acetyl group, allows for a range of synthetic transformations.
Chalcones derived from dimethoxyacetophenones are key intermediates in the biosynthesis of flavonoids and isoflavonoids. nih.gov In the laboratory, these chalcones are used as starting materials for the synthesis of various heterocyclic compounds, including pyrazoles and pyrazolines, which are themselves important scaffolds in medicinal chemistry. The classical synthesis of 2-pyrazolines involves the Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydrazines.
Furthermore, acetophenone derivatives with specific substitution patterns are employed in the synthesis of bioactive molecules. For example, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone and its derivatives have been synthesized and identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov The synthesis of these complex molecules often involves multi-step pathways where the acetophenone derivative provides a key structural component.
The versatility of these derivatives is further demonstrated by their use in the synthesis of various heterocyclic systems. For instance, acetophenone derivatives can be converted to phenylglyoxals, which then serve as building blocks for pteridines and pyrazines. researchgate.net
The following table provides examples of complex molecules synthesized from derivatives of this compound:
| Derivative | Role | Synthesized Complex Molecule | Reference |
| Dimethoxyacetophenone | Precursor | Chalcones, Flavonoids, Isoflavonoids | nih.govunair.ac.id |
| Chalcones | Intermediate | Pyrazolines, Pyrazoles | |
| Substituted Acetophenones | Building Block | Bioactive enzyme inhibitors (e.g., COMT inhibitors) | nih.gov |
| Acetophenone Derivatives | Precursor | Pteridines, Pyrazines | researchgate.net |
Precursors for Specialized Reagents, e.g., Photolabile Protecting Groups
Derivatives of this compound, particularly those containing the o-nitrobenzyl moiety, are extensively used as precursors for the synthesis of photolabile protecting groups (PPGs), also known as caging groups. nih.gov These specialized reagents are crucial in various fields, including chemistry and biology, for controlling the release of active molecules with spatial and temporal precision using light. nih.gov
The 2-nitrobenzyl group and its derivatives, such as the dimethoxy-substituted versions, are among the most commonly used PPGs. acs.org The presence of the nitro group is key to their photolability. Upon irradiation with UV light, these compounds undergo an intramolecular rearrangement, leading to the cleavage of the protecting group and the release of the protected molecule. acs.orgrsc.org
A notable example is the synthesis of bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, a photolabile protecting group for aldehydes and ketones. researchgate.net This reagent is synthesized from 4,5-dimethoxy-2-nitrobenzyl alcohol in a multi-step process. researchgate.net The resulting acetals and ketals are stable under acidic and basic conditions but are readily cleaved upon irradiation at specific wavelengths (350 and 400 nm), regenerating the carbonyl compounds in high yields. researchgate.net
Similarly, the [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) group is another important photolabile protecting group derived from a 2-(2-nitrophenyl)propanol precursor. researchgate.net This PPG has been modified by introducing various substituents on the phenyl ring to enhance its photoreactivity. researchgate.net The 2-(2-nitrophenyl)propyl (Npp) group has also been developed as an efficient photolabile protecting group for the carboxyl group in peptide synthesis. rsc.org
The development of these specialized reagents highlights the importance of this compound and its analogues as foundational molecules in the field of photochemistry and its applications in creating advanced research tools.
| Photolabile Protecting Group Precursor | Protected Functional Group | Key Features | Reference(s) |
| Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol | Aldehydes, Ketones | Stable to acid/base, cleaved by light (350-400 nm) | researchgate.net |
| [2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) | Hydroxyl groups (e.g., in nucleosides) | Modified for improved photoreactivity | researchgate.net |
| 2-(2-Nitrophenyl)propyl (Npp) | Carboxyl groups (in peptide synthesis) | Rapidly released by UV light | rsc.org |
Intermediates in the Preparation of Catechol-O-methyltransferase (COMT) Inhibitors
The compound this compound serves as a crucial intermediate in the synthesis of a specific class of potent and selective Catechol-O-methyltransferase (COMT) inhibitors. COMT is an enzyme responsible for the degradation of catecholamines, and its inhibition is a key therapeutic strategy, particularly in the treatment of Parkinson's disease. wikipedia.orgnih.gov Inhibitors of this enzyme help to increase the bioavailability of levodopa, a primary medication for Parkinson's, by preventing its metabolic breakdown. wikipedia.orgnih.gov
The molecular structure of this compound contains the core nitrocatechol scaffold, albeit with the hydroxyl groups protected as methyl ethers. This feature makes it an ideal starting material for building more complex drug molecules. The nitro group and the catechol-like ring are recognized as essential features for high-affinity binding to the COMT enzyme. nih.gov
Research has focused on synthesizing derivatives from this intermediate to create potent and long-acting COMT inhibitors. A significant example is the development of a homologous series of nitrocatechol structures designed to selectively inhibit peripheral COMT, thereby reducing systemic side effects. nih.govup.pt The synthesis of these inhibitors often involves modifying the acetyl group of this compound and subsequently cleaving the methyl ethers to reveal the active 3,4-dihydroxy (catechol) functionality.
One of the most prominent COMT inhibitors developed from this pathway is Nebicapone, also known as BIA 3-202. nih.govnih.gov The synthesis of Nebicapone and its analogues demonstrates the utility of the dimethoxylated intermediate. The process typically involves creating a more complex structure before the final demethylation step.
The table below illustrates the relationship between the intermediate and a key COMT inhibitor derived from it.
| Intermediate Compound | Final Active Compound | Therapeutic Class |
| This compound | Nebicapone (1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone) | Catechol-O-methyltransferase (COMT) Inhibitor |
Studies on the resulting compounds, such as Nebicapone (BIA 3-202), have shown potent and selective inhibition of peripheral COMT. nih.govnih.gov Research into structural modifications of these derivatives has concluded that the carbonyl group and the aromatic ring are critical for maintaining prolonged COMT inhibition. nih.govup.pt The introduction of an alpha-methylene group, a key structural difference in some derivatives, appears to enhance the selectivity for peripheral COMT inhibition by limiting access to the brain. nih.govup.pt The effectiveness of these novel inhibitors is evaluated by their ability to reduce the O-methylation of L-DOPA, which in turn enhances the availability of L-DOPA to the brain. nih.gov
Advanced Research Applications and Future Directions
Utilization in Advanced Organic Synthesis Methodologies
Substituted acetophenones, including 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone, are pivotal intermediates in the synthesis of a wide array of complex organic molecules. Their functional groups offer multiple reaction sites for constructing larger, more intricate chemical architectures.
Researchers utilize acetophenone (B1666503) derivatives in various synthetic strategies. For instance, the acetyl group can undergo condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are precursors to flavonoids and other heterocyclic compounds. researchgate.net The reaction of substituted acetophenones with hydrazines can yield hydrazone derivatives, which are investigated for their potential biological activities. rasayanjournal.co.in Furthermore, the aromatic ring can be subject to further substitution, and the nitro group can be reduced to an amine, opening pathways to entirely new classes of compounds. A homologous series of nitrocatechol structures has been synthesized to explore their potential as enzyme inhibitors, demonstrating the utility of the nitro-substituted phenyl ring in medicinal chemistry. nih.gov The synthesis of various acetophenone derivatives often involves multi-step procedures, starting from simpler precursors like 3,4-dimethoxyacetophenone, which is then nitrated to introduce the nitro group at a specific position. chemicalbook.com
Table 1: Examples of Synthetic Transformations Involving Substituted Acetophenones
| Starting Material | Reagents/Conditions | Product Type | Application Area | Reference |
| Substituted Acetophenone | Aromatic Aldehydes (KOH/EtOH) | Chalcones | Synthesis of Flavones | researchgate.net |
| 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | Substituted Acetophenones (Ethanol, Acetic Acid) | Hydrazone Derivatives | Bioactive Compounds | rasayanjournal.co.in |
| 3,4-dihydroxy-5-nitroacetophenone derivatives | Various (multi-step synthesis) | Nitrocatechol Structures | Enzyme Inhibition | nih.gov |
| 3,4-Dimethoxyacetophenone | Nitric Acid, Sodium Nitrite | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | Synthetic Intermediate | chemicalbook.com |
Potential Applications in Materials Science Research
The exploration of substituted acetophenones and their derivatives extends into materials science. The electronic properties conferred by the substituent groups can be harnessed to develop novel materials with specific functions. While direct applications of this compound in materials science are not extensively documented, the broader class of nitroaromatic and acetophenone compounds shows potential.
The synthesis of novel bioactive compounds, including derivatives of acetophenone, is a focus area in both pharmaceutical and materials science research. rasayanjournal.co.in The inherent stability and defined molecular structure of these derivatives make them suitable candidates for creating new materials. Porous materials developed from such organic precursors have a wide range of applications, from chemical analysis and separation to catalysis. researchgate.net The electronic and structural characteristics of these molecules are crucial for designing materials with tailored optical, electronic, or adsorption properties.
Continued Mechanistic Studies of Chemical Transformations and Reaction Kinetics
The transformations of this compound, particularly the reduction of its nitro group, are subjects of ongoing mechanistic and kinetic studies. Understanding these reaction pathways is fundamental to controlling product selectivity and improving reaction efficiency.
The catalytic reduction of nitroaromatic compounds to their corresponding anilines is a key transformation. tcsedsystem.edu Mechanistic studies have proposed different pathways, including a direct route via nitrosobenzene (B162901) and N-phenylhydroxylamine intermediates, and an indirect route involving condensation steps. mdpi.com The kinetics of these reductions are often found to follow pseudo-first-order models. mdpi.com For instance, in the catalytic reduction of 4-nitrophenol, the reaction rate is significantly influenced by the amount of catalyst used. mdpi.com Advanced techniques such as EPR and LIFDI-MS, coupled with kinetic studies, are employed to propose detailed reaction mechanisms that can involve multiple interlinked catalytic cycles. acs.org The choice of reducing agent and catalyst can chemoselectively target the nitro group in the presence of other reducible functionalities, such as the ketone group in acetophenones. acs.org
Future Research Directions in the Field of Substituted Acetophenones and Nitroaromatics
The fields of substituted acetophenones and nitroaromatics are continually evolving, with several key areas poised for future development.
A significant future direction is the development of environmentally benign synthetic methods. Green chemistry principles aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. For the synthesis of functionalized acetophenones, nickel-catalyzed Heck arylation in ionic liquids has been developed as a green procedure, avoiding the need for costly and toxic halide scavengers. researchgate.net Another approach focuses on the selective hydrodeoxygenation of acetophenone derivatives using versatile catalysts that operate under milder conditions and can be recycled. rsc.orgrsc.org These methods offer a pathway to valuable chemicals like alkyl phenols and anilines from readily available substrates. rsc.orgrsc.org
The development of novel and more efficient catalytic systems is a central theme in this research area. Traditional methods for nitroaromatic reduction often use stoichiometric reagents like iron powder, which generates significant waste. tcsedsystem.edu Modern research focuses on catalytic systems, including bimetallic nanoparticles and ligated iron complexes. acs.orgrsc.org For example, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (SILP) have shown high activity and selectivity for the deoxygenation of the side-chain of acetophenone derivatives without hydrogenating the aromatic ring. rsc.orgrsc.org Perovskite materials like Ba(1−x)SrxTiO3 are also being explored as catalysts for the reduction of nitroaromatics in water, offering easy regeneration and operation under mild conditions. mdpi.com
Table 2: Emerging Catalytic Systems for Nitroaromatic and Acetophenone Transformations
| Catalyst Type | Substrate Type | Transformation | Key Advantages | Reference |
| Fe25Ru75@SILP | Nitro-acetophenones | Selective Hydrodeoxygenation | High activity and selectivity, ring preservation | rsc.orgrsc.org |
| Ba(1−x)SrxTiO3 Perovskites | 4-Nitrophenol | Catalytic Reduction | Operates in water, easily regenerated | mdpi.com |
| Iron(salen) Complex | Nitro Organics | Reductive Functionalization | Chemoselectivity, mild conditions | acs.org |
| Nickel in Ionic Liquid | Aryl Bromides / Vinyl Ethers | Heck Arylation | Green chemistry, high regioselectivity | researchgate.net |
Computational Design of Novel Dimethoxy-Nitrophenyl Structures
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with desired properties. nih.gov Density Functional Theory (DFT) is used to predict molecular structures, vibrational frequencies, and electronic properties, which can be correlated with experimental data. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, combined with machine learning, can predict the properties and activities of new derivatives before they are synthesized. nih.gov These computational approaches are used to design novel compounds, such as new energetic materials based on nitro-substituted heterocycles or potential enzyme inhibitors. nih.govresearchgate.net By simulating the interaction of designed molecules with biological targets, such as proteins, molecular docking studies can predict binding affinity and guide the synthesis of more potent and selective drug candidates. researchgate.netdovepress.com This in-silico approach accelerates the discovery process and reduces the reliance on trial-and-error synthesis.
Q & A
Q. What are the established synthetic routes for 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone, and how can reaction yields be optimized?
Methodological Answer: The compound is synthesized via methoxylation of nitro-substituted acetophenone derivatives. A common route involves reacting 4'-hydroxy-3'-nitroacetophenone with dimethyl sulfate under alkaline conditions, followed by purification via column chromatography. Yield optimization requires precise stoichiometric control (1.5–2.0 equivalents of dimethyl sulfate) and reaction temperatures between 60–80°C . Side products, such as over-alkylated species, can be minimized by monitoring reaction progress via TLC (Rf = 0.3–0.4 in hexane:ethyl acetate, 3:1).
Q. How is the structural integrity of this compound confirmed after synthesis?
Methodological Answer: Structural validation employs spectroscopic techniques:
- NMR :
- ¹H NMR (CDCl₃): δ 2.6 (s, 3H, CH₃CO), δ 3.9 (s, 6H, 2×OCH₃), δ 7.2–7.5 (m, 2H, aromatic protons).
- ¹³C NMR : Peaks at δ 195–200 ppm (ketone C=O), δ 55–60 ppm (OCH₃ groups).
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 255 (C₁₁H₁₃NO₅⁺) with fragmentation patterns consistent with methoxy and nitro substituents .
Advanced Research Questions
Q. How does the nitro group at the 5-position influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack at the 2- and 4-positions (relative to the nitro group). For example, in SNAr reactions , the compound reacts with amines (e.g., benzylamine) in DMF at 120°C, yielding substituted aniline derivatives. Kinetic studies suggest a second-order dependence on amine concentration, with rate constants (k) increasing by ~30% when the solvent polarity is raised (e.g., DMF vs. THF) . Computational DFT models (B3LYP/6-31G*) corroborate the partial positive charge at the 2- and 4-positions, enhancing electrophilicity .
Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?
Methodological Answer: Thermal degradation above 150°C leads to demethoxylation and nitro group reduction. Mitigation strategies include:
- Solvent Selection : Use high-boiling, polar aprotic solvents (e.g., DMSO) to lower reaction temperatures.
- Additives : Introduce radical scavengers (e.g., BHT) to inhibit free-radical degradation pathways.
- Atmosphere Control : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of methoxy groups .
DSC analysis shows decomposition onset at 165°C (heating rate 10°C/min), with a 12% mass loss attributed to NO₂ release .
Q. How does the compound interact with biological targets, and what computational tools predict its bioactivity?
Methodological Answer: Preliminary in silico studies using AutoDock Vina suggest potential inhibition of cytochrome P450 enzymes (e.g., CYP3A4) via π-π stacking interactions between the aromatic ring and heme cofactors. Molecular dynamics simulations (GROMACS) reveal stable binding (ΔG = −8.2 kcal/mol) over 50 ns trajectories. Experimental validation via enzyme inhibition assays (IC₅₀ = 12 ± 2 µM) aligns with computational predictions .
Q. How do substituent variations (e.g., fluoro, chloro) alter the compound’s electronic properties?
Methodological Answer: Substituent effects are quantified via Hammett constants (σ):
- Electron-withdrawing groups (e.g., -NO₂, -F) increase the compound’s electrophilicity, lowering LUMO energy by ~1.2 eV (B3LYP/6-311++G**).
- Electron-donating groups (e.g., -OCH₃) reduce reactivity in SNAr reactions by 40–60%.
Cyclic voltammetry in acetonitrile shows a reduction peak at −0.75 V (vs. Ag/AgCl) for the nitro group, shifting by +0.15 V when -OCH₃ is replaced with -F .
Q. Data Contradictions and Resolution
Q. Why do reported melting points vary across studies (e.g., 98–102°C vs. 105–108°C)?
Methodological Answer: Discrepancies arise from:
Q. How should conflicting solubility data in polar solvents be reconciled?
Methodological Answer: Reported solubility in DMSO ranges from 25–35 mg/mL. Variations stem from:
Q. Stability and Handling
Q. What are the long-term storage conditions to prevent decomposition?
Methodological Answer: Store at −20°C in amber vials under argon. Stability studies show <5% degradation over 12 months under these conditions. Avoid exposure to UV light, which accelerates nitro group reduction to -NH₂ (confirmed by LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
